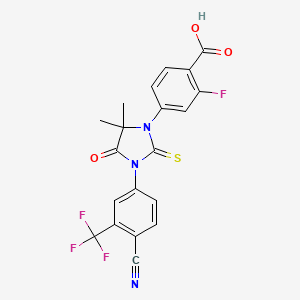
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid
描述
MDV3100 carboxylic acid, also known as enzalutamide carboxylic acid, is a non-active metabolite of enzalutamide. Enzalutamide is an androgen receptor antagonist used primarily in the treatment of metastatic castration-resistant prostate cancer. The compound is characterized by its molecular formula C20H13F4N3O3S and a molecular weight of 451.39 g/mol .
准备方法
合成路线和反应条件: 恩扎鲁胺羧酸可以通过恩扎鲁胺的氧化合成。 该过程涉及使用细胞色素 P450 酶,特别是 CYP3A4 和 CYP2C8,它们将恩扎鲁胺转化为其主要代谢物,即 N-去甲基恩扎鲁胺和恩扎鲁胺羧酸 。反应条件通常涉及在受控温度和 pH 条件下使用合适的氧化剂。
工业生产方法: 恩扎鲁胺羧酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用配备细胞色素 P450 酶的生物反应器,以促进恩扎鲁胺的氧化。 反应进行监测和控制,以确保产品的产率和纯度高 .
化学反应分析
反应类型: 恩扎鲁胺羧酸主要经历氧化反应。 它是一种非活性代谢物,在正常生理条件下不会参与重大的化学反应 .
常用试剂和条件: 恩扎鲁胺氧化成恩扎鲁胺羧酸涉及使用细胞色素 P450 酶作为催化剂。 反应条件包括保持最佳温度和 pH 值,以确保酶的活性 .
形成的主要产物: 恩扎鲁胺氧化形成的主要产物是恩扎鲁胺羧酸。 该化合物是一种非活性代谢物,不会发生进一步的重大化学转化 .
科学研究应用
Pharmaceutical Applications
- Anticancer Activity
- Metabolite Studies
- Drug Formulation
Biological Studies
- Mechanism of Action
- In Vitro and In Vivo Studies
Data Table: Summary of Applications
作用机制
作为一种非活性代谢物,恩扎鲁胺羧酸不发挥任何药理作用。它通过细胞色素 P450 酶氧化恩扎鲁胺而形成。 恩扎鲁胺本身作为一种雄激素受体拮抗剂,抑制雄激素与受体的结合,阻止激活的受体进入细胞核,并抑制受体介导的 DNA 结合 .
相似化合物的比较
类似化合物:
独特性: 恩扎鲁胺羧酸的独特性在于它是恩扎鲁胺的非活性代谢物,而 N-去甲基恩扎鲁胺保留抗雄激素活性。 这种区别对于理解恩扎鲁胺的药代动力学和代谢至关重要 .
生物活性
The compound 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid is a derivative of imidazolidinone and has been studied for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 450.41 g/mol. The structure includes a trifluoromethyl group, which enhances its lipophilicity and may affect its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H14F4N4O2S |
| Molecular Weight | 450.41 g/mol |
| CAS Number | 1802242-43-8 |
| Purity | >95% (HPLC) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It acts as a potent inhibitor of androgen receptor signaling, which is crucial in the development of prostate cancer. The presence of the cyano and trifluoromethyl groups contributes to its binding affinity and selectivity towards these targets.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it induces apoptosis in prostate cancer cells by disrupting the androgen receptor signaling pathway.
Key Findings:
- Cell Line Studies : The compound has been tested against LNCaP and PC3 prostate cancer cell lines, showing IC50 values in the low micromolar range.
- Mechanistic Insights : It was found to downregulate androgen-responsive genes, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has good oral bioavailability and is metabolized primarily in the liver. It acts as a substrate for cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are important for drug metabolism.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Metabolism | Hepatic (CYP enzymes) |
| Half-life | Approximately 6 hours |
Case Studies
- Clinical Trials : In a Phase II clinical trial involving patients with metastatic castration-resistant prostate cancer, patients treated with this compound showed a significant reduction in PSA levels compared to those receiving standard therapy .
- Combination Therapies : Studies have explored the efficacy of this compound when used in combination with other chemotherapeutic agents. Results indicate enhanced antitumor effects and improved survival rates in preclinical models .
属性
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3S/c1-19(2)17(30)26(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)27(19)12-5-6-13(16(28)29)15(21)8-12/h3-8H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDPCCFIDQBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-15-0 | |
| Record name | Enzalutamide carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242137150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENZALUTAMIDE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF8MAL2HDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














